molecular formula C9H11ClO2 B3105064 (2-Chloro-4-ethoxyphenyl)methanol CAS No. 1518882-29-5

(2-Chloro-4-ethoxyphenyl)methanol

Cat. No.: B3105064
CAS No.: 1518882-29-5
M. Wt: 186.63 g/mol
InChI Key: FDPXIEDDYWHZJE-UHFFFAOYSA-N
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Description

(2-Chloro-4-ethoxyphenyl)methanol is an organic compound with the molecular formula C₉H₁₁ClO₂. It is characterized by the presence of a chloro group at the second position and an ethoxy group at the fourth position on a phenyl ring, with a methanol group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-ethoxyphenyl)methanol typically involves the reaction of 2-chloro-4-ethoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH₄) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, resulting in the reduction of the aldehyde group to a methanol group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-ethoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Chloro-4-ethoxyphenyl)methanol has several scientific research applications, including:

Comparison with Similar Compounds

Biological Activity

(2-Chloro-4-ethoxyphenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and applications of this compound, supported by diverse research findings and data tables.

Chemical Structure and Properties

This compound features a chloro group and an ethoxy substituent on a phenyl ring, which influences its reactivity and interaction with biological targets. The presence of these functional groups allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In one study, it was evaluated against a panel of pathogenic microorganisms, demonstrating effective inhibition similar to established antibiotics. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods.

MicroorganismMIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.25
Candida albicans0.125

This table summarizes the antimicrobial efficacy of the compound against various pathogens, highlighting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study conducted on various cancer cell lines showed that this compound induced apoptosis in cancer cells through the activation of caspase pathways.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
A549 (lung cancer)18

These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The chloro and ethoxy groups facilitate binding to enzymes and receptors, potentially modulating their activity. For instance, computational studies have indicated that the compound can form hydrogen bonds with target proteins, influencing their conformation and function.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers explored the antimicrobial effects of this compound against multi-drug resistant strains of bacteria. The results showed that the compound not only inhibited bacterial growth but also demonstrated synergy when combined with conventional antibiotics, suggesting its potential use in combination therapies .

Anticancer Research

Another study focused on the anticancer effects of this compound against various tumor models. It was found to significantly reduce tumor size in xenograft models while exhibiting low toxicity towards normal cells, indicating a favorable therapeutic index . These results underscore the importance of further exploring this compound's potential in cancer treatment.

Properties

IUPAC Name

(2-chloro-4-ethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPXIEDDYWHZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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